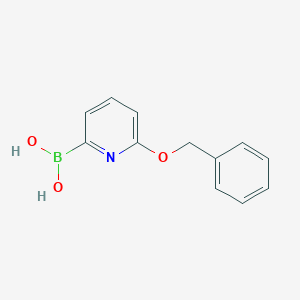

(6-(Benzyloxy)pyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(6-(Benzyloxy)pyridin-2-yl)boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method is the iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

The molecular formula of “(6-(Benzyloxy)pyridin-2-yl)boronic acid” is C19H18BNO4 . Its InChI Code is 1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It involves the use of organoboron reagents, such as “(6-(Benzyloxy)pyridin-2-yl)boronic acid”.Physical And Chemical Properties Analysis

The molecular weight of “(6-(Benzyloxy)pyridin-2-yl)boronic acid” is 335.17 . It is recommended to be stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Organic derivatives of boronic acid, including “(6-(Benzyloxy)pyridin-2-yl)boronic acid”, play a crucial role in synthetic chemistry, particularly in catalysis and the development of novel reaction pathways. A study demonstrated how simple boranes interact with ruthenium pincer complexes, leading to the formation of boryl complexes through a dehydrogenative pathway, showcasing potential advancements in chemical catalysis (Anaby et al., 2014).

Fluorescent Probes and Materials Science

“(6-(Benzyloxy)pyridin-2-yl)boronic acid” derivatives have been used in the synthesis of benzopyrromethene boron complexes, which exhibit intense red/near-infrared fluorescence, high solution- and solid-state fluorescence, and good solubility in various solvents. These properties make them excellent candidates for near-infrared excitable fluorescent probes, particularly for mitochondrial localization (Chen et al., 2017).

Photodynamic Therapy

Boronic acids are integral in the synthesis of BODIPY compounds, which have shown significant potential as photosensitizers for cancer therapy, particularly colorectal cancer, due to their photochemical, DNA interaction, and phototoxic properties. This highlights the role of boronic acid derivatives in developing novel therapeutic agents (Barut et al., 2019).

Polymer Science

In polymer science, “(6-(Benzyloxy)pyridin-2-yl)boronic acid” derivatives have been utilized to create functionalized polymers. For example, conjugated polymers incorporating boronic acid functionalities exhibit deep HOMO energy levels and excellent solubility, leading to applications in photovoltaic devices with significant power conversion efficiency (Jiang et al., 2011).

Sensing Applications

Boronic acids, including “(6-(Benzyloxy)pyridin-2-yl)boronic acid”, have been explored for their ability to form complexes with saccharides, leading to the development of sensitive and selective probes for glucose and other monosaccharides. This is crucial for applications ranging from diabetes monitoring to the detection of glycosides in herbal medicine (Wang et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

Propiedades

IUPAC Name |

(6-phenylmethoxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPOSOMGLQQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)

![7-Fluoro-2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2657054.png)

![3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2657056.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2657059.png)

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)